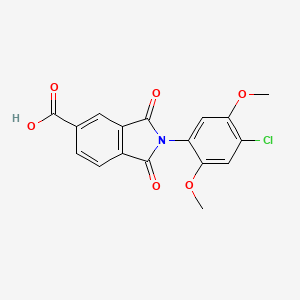![molecular formula C15H11Cl2NO2 B5835094 2-{[2,6-dichloro-4-(hydroxymethyl)phenoxy]methyl}benzonitrile](/img/structure/B5835094.png)
2-{[2,6-dichloro-4-(hydroxymethyl)phenoxy]methyl}benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[2,6-dichloro-4-(hydroxymethyl)phenoxy]methyl}benzonitrile, also known as DCM, is a chemical compound that has been widely used in scientific research for its potential therapeutic applications. DCM belongs to the family of benzimidazole compounds and has been found to possess a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral properties.
Mécanisme D'action
The mechanism of action of 2-{[2,6-dichloro-4-(hydroxymethyl)phenoxy]methyl}benzonitrile is not fully understood. However, it has been proposed that this compound exerts its biological activities by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation, tumor growth, and viral replication.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the activity of NF-κB, a transcription factor involved in inflammation. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells and inhibit the proliferation of tumor cells. In addition, this compound has been found to inhibit the replication of certain viruses, such as HIV and hepatitis C virus.
Avantages Et Limitations Des Expériences En Laboratoire
2-{[2,6-dichloro-4-(hydroxymethyl)phenoxy]methyl}benzonitrile has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been found to have low toxicity and is relatively inexpensive compared to other compounds with similar biological activities. However, this compound has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to use in certain assays. In addition, this compound has been found to have low bioavailability, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for research on 2-{[2,6-dichloro-4-(hydroxymethyl)phenoxy]methyl}benzonitrile. One area of research is the development of more potent and selective this compound analogs for use in the treatment of various diseases. Another area of research is the investigation of the mechanism of action of this compound and its analogs to better understand their biological activities. Additionally, research on the pharmacokinetics and pharmacodynamics of this compound and its analogs is needed to optimize their therapeutic potential. Finally, the potential use of this compound and its analogs in combination with other drugs or therapies should be explored to enhance their effectiveness.
Méthodes De Synthèse
The synthesis of 2-{[2,6-dichloro-4-(hydroxymethyl)phenoxy]methyl}benzonitrile involves the reaction between 2,6-dichloro-4-formylphenol and benzyl cyanide in the presence of a base catalyst. The reaction proceeds via a nucleophilic addition-elimination mechanism and yields this compound as a white crystalline solid with a melting point of 118-120°C.
Applications De Recherche Scientifique
2-{[2,6-dichloro-4-(hydroxymethyl)phenoxy]methyl}benzonitrile has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to possess anti-inflammatory properties and has been used to treat inflammatory diseases such as rheumatoid arthritis and asthma. This compound has also been studied for its antitumor properties and has shown promising results in the treatment of cancer. In addition, this compound has been found to have antiviral properties and has been studied for its potential use in the treatment of viral infections.
Propriétés
IUPAC Name |
2-[[2,6-dichloro-4-(hydroxymethyl)phenoxy]methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NO2/c16-13-5-10(8-19)6-14(17)15(13)20-9-12-4-2-1-3-11(12)7-18/h1-6,19H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTJUFEJHHHAJKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2Cl)CO)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[6-chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide](/img/structure/B5835021.png)


![9-oxo-N-phenyl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5835031.png)

![N-{5-[(2-oxopropyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide](/img/structure/B5835059.png)
![N,N,4-trimethyl-2-[(2-nitrobenzoyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B5835061.png)



![N-[4-(4-chlorophenoxy)phenyl]-4-methylbenzamide](/img/structure/B5835086.png)

![1-[2-(ethylthio)benzoyl]pyrrolidine](/img/structure/B5835116.png)
